(3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid
Description
(3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid is a chiral hexanedioic acid derivative with ethoxycarbonyl (-COOEt) substituents at the 3R and 4S positions. Its molecular formula is C₁₂H₁₈O₈, and it features two carboxylic acid groups and two ester functionalities. This compound is of interest in organic synthesis, polymer chemistry, and pharmaceutical research due to its stereochemistry and bifunctional reactivity. The ethoxycarbonyl groups enhance steric bulk and influence solubility, making it distinct from simpler hexanedioic acid derivatives like dimethyl or diethyl esters .
Properties
IUPAC Name |
(3R,4S)-3,4-bis(ethoxycarbonyl)hexanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O8/c1-3-19-11(17)7(5-9(13)14)8(6-10(15)16)12(18)20-4-2/h7-8H,3-6H2,1-2H3,(H,13,14)(H,15,16)/t7-,8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQRYMIICZMAKY-OCAPTIKFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)O)C(CC(=O)O)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC(=O)O)[C@H](CC(=O)O)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid typically involves the esterification of hexanedioic acid derivatives with ethanol under acidic conditions. The reaction can be catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems allows for better control over reaction conditions, leading to a more sustainable and scalable production process .
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxycarbonyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its chiral nature.
Industry: Used in the production of polymers and other materials with specific stereochemical properties.
Mechanism of Action
The mechanism by which (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid exerts its effects depends on its interaction with molecular targets. The compound’s chiral centers allow it to interact selectively with enzymes and receptors, influencing biochemical pathways. These interactions can lead to changes in enzyme activity or receptor binding, ultimately affecting cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid with structurally related hexanedioic acid derivatives:
Key Observations:
- Substituent Effects: The ethoxycarbonyl groups in the target compound confer steric hindrance and hydrolytic stability compared to smaller esters (e.g., methyl) or non-esterified derivatives. This impacts its reactivity in polymerization or ester hydrolysis .
- Stereochemical Influence : The (3R,4S) configuration differentiates it from achiral analogs like bis(2-ethylhexyl) ester, which lack stereocenters. Chirality is critical for applications in asymmetric synthesis or enantioselective catalysis .
Reactivity and Polymerization Behavior
- Topochemical Polymerization : Unlike 3,4-bis(methylene)hexanedioic acid, which undergoes solid-state polymerization due to conjugated diene reactivity , the ethoxycarbonyl groups in the target compound likely inhibit such reactions. The bulky ethoxycarbonyl substituents disrupt molecular packing required for topochemical processes.
- Ester Hydrolysis: Compared to monomethyl esters (e.g., hexanedioic acid monomethyl ester), the ethoxycarbonyl groups are less prone to enzymatic or chemical hydrolysis, enhancing stability in biological or industrial environments .
Biological Activity
(3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid is a diacid compound with potential implications in medicinal chemistry and biological applications. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The compound features two ethoxycarbonyl groups attached to a hexanedioic acid backbone. This structural configuration allows for specific interactions with biological targets, potentially influencing its pharmacological properties.
Biological Activity Overview
Research into the biological activity of this compound reveals several key areas of interest:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits inhibitory effects against various bacterial strains. For example, in vitro assays have demonstrated its capacity to inhibit the growth of Salmonella enterica .
- Enzyme Modulation : The compound has been shown to interact with specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor or modulator of enzymes that are critical in the biosynthesis of lipids and nucleotides.
- Cellular Effects : In cellular models, this compound has been observed to influence cell proliferation and apoptosis. Studies suggest that it may induce apoptosis in cancer cell lines through mitochondrial pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibits growth of Salmonella enterica | |
| Enzyme Inhibition | Modulates lipid biosynthesis enzymes | |
| Apoptosis Induction | Induces apoptosis in cancer cell lines |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the Technical University of Denmark investigated the antimicrobial properties of this compound. The compound was tested against various strains of bacteria, including both Gram-positive and Gram-negative organisms. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
Case Study 2: Cancer Cell Line Studies
In another study focusing on cancer therapeutics, the effects of this compound on human breast cancer cell lines were assessed. The compound was found to trigger apoptosis via caspase activation and mitochondrial membrane potential disruption. These findings suggest potential applications in targeted cancer therapies.
Q & A
Basic Research Questions
Q. How can the stereochemical purity of (3R,4S)-3,4-Bis(ethoxycarbonyl)hexanedioic acid be validated after synthesis?
- Methodology : Use asymmetric synthesis with chiral catalysts (e.g., organocatalysts or transition-metal complexes) to control stereochemistry. Verify purity via polarimetry, chiral HPLC, or NMR with chiral shift reagents. Single-crystal X-ray diffraction (SC-XRD) is definitive for absolute configuration confirmation, as demonstrated in similar ethoxycarbonyl-containing compounds .
Q. What analytical techniques are suitable for characterizing the thermal stability of this compound?
- Methodology : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres. Compare degradation profiles with structurally related esters (e.g., diethylhexyl adipate derivatives) to identify decomposition thresholds. Gas chromatography-mass spectrometry (GC-MS) can analyze volatile byproducts .
Q. How can hydrolysis kinetics be systematically studied under varying pH conditions?
- Methodology : Conduct kinetic assays in buffered solutions (pH 2–12) at controlled temperatures. Monitor ester hydrolysis via UV-Vis spectroscopy (using pH-sensitive probes) or LC-MS to track intermediate formation. Reference studies on hexanedioic acid esters to model reaction pathways .
Advanced Research Questions
Q. What strategies resolve contradictions in reported catalytic efficiencies for asymmetric syntheses of this compound?
- Methodology : Re-evaluate reaction parameters (solvent polarity, temperature, catalyst loading) using design-of-experiments (DoE) approaches. Cross-validate results with quantum mechanical calculations (DFT) to identify transition-state energetics. Compare crystallographic data from intermediates to pinpoint steric or electronic mismatches .
Q. How can computational modeling predict solvent effects on the compound’s enantiomeric excess (ee)?
- Methodology : Apply molecular dynamics (MD) simulations to model solvent-catalyst interactions. Use COSMO-RS theory to predict solvation effects on transition states. Validate predictions experimentally via kinetic resolution studies in solvents with varying dielectric constants .
Q. What experimental designs mitigate interference from byproducts during enzymatic resolution studies?
- Methodology : Employ immobilized lipases or esterases in flow reactors to enhance selectivity. Use tandem mass spectrometry (MS/MS) to distinguish structurally similar byproducts. Optimize reaction quenching protocols (e.g., rapid pH adjustment) to minimize post-reaction degradation .
Q. How do steric and electronic factors influence the compound’s reactivity in multicomponent reactions?
- Methodology : Synthesize derivatives with modified ethoxycarbonyl groups (e.g., bulkier tert-butoxycarbonyl) and compare reaction rates. Use Hammett plots to correlate substituent effects with reactivity. Analyze crystallographic data to assess steric hindrance at the reaction site .
Methodological Notes
- Synthetic Optimization : For reproducibility, document catalyst activation protocols (e.g., drying under vacuum) and solvent purity (e.g., molecular sieves for anhydrous conditions) .
- Data Validation : Cross-reference spectral data (NMR, IR) with databases like NIST Chemistry WebBook to confirm peak assignments .
- Safety Protocols : Adopt glovebox techniques for air-sensitive steps, referencing safety guidelines for handling ethoxycarbonyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
